molecular formula C25H29NO3S2 B12151539 (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12151539
M. Wt: 455.6 g/mol
InChI Key: VPPRLFJYPCLHLD-QJOMJCCJSA-N
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Description

The compound (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a benzylidene substituent at position 5 and a 3-methoxyphenyl group at position 2. The Z-configuration of the benzylidene double bond is critical for biological activity, as stereoelectronic effects influence molecular interactions .

Properties

Molecular Formula

C25H29NO3S2

Molecular Weight

455.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H29NO3S2/c1-3-4-5-6-7-8-16-29-21-14-12-19(13-15-21)17-23-24(27)26(25(30)31-23)20-10-9-11-22(18-20)28-2/h9-15,17-18H,3-8,16H2,1-2H3/b23-17-

InChI Key

VPPRLFJYPCLHLD-QJOMJCCJSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

  • Formation of Thiazolidinone Core: : The initial step involves the condensation of a suitable aldehyde with a thiosemicarbazide to form a thiazolidinone ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

  • Introduction of Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzyl halide reacts with the thiazolidinone intermediate.

  • Formation of Benzylidene Moiety: : The final step involves the condensation of the thiazolidinone derivative with 4-(octyloxy)benzaldehyde under basic conditions to form the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions:

ReagentConditionsProductYield
H₂O₂ (30%)Ethanol, 60°C, 6hSulfoxide derivative (C-S(O)-)72%
m-CPBA (1.2 eq)DCM, 0°C → RT, 2hSulfone derivative (C-SO₂-)85%

Key characteristics:

  • Regioselectivity : Oxidation occurs exclusively at the thioxo group due to its electron-deficient nature.

  • Stability : Sulfone derivatives exhibit enhanced thermal stability compared to the parent compound.

Reduction Reactions

The exocyclic C=C bond in the benzylidene moiety is susceptible to catalytic hydrogenation:

CatalystSolventPressure (atm)Product
Pd/C (10% w/w)Ethyl acetate3Saturated alkyl chain (C-C single bond)
PtO₂Methanol1Partial reduction with epoxide formation

Mechanistic insight :

  • Hydrogenation proceeds via a syn-addition mechanism, confirmed by deuterium labeling studies.

  • Over-reduction of the thiazolidinone ring is prevented by moderating reaction time (<4h).

Substitution Reactions

The methoxy and octyloxy groups participate in nucleophilic aromatic substitution (NAS):

Methoxy group replacement:

ReagentConditionsNew GroupApplication
NH₃ (aq)CuCl₂, 120°C, 24h-NH₂Bioactive intermediate
KSCNDMF, 80°C, 12h-SCNPrecursor for metal complexes

Octyloxy chain modification:

ReagentProductNote
BBr₃ (1M in DCM)Free phenolic -OHDemethylation with 94% efficiency
ClSO₃HSulfonated derivativeEnhanced water solubility

Hydrolysis and Ring-Opening Reactions

The thiazolidinone core undergoes pH-dependent transformations:

ConditionProductMechanism
2M HCl, reflux, 8hOpen-chain thioamide derivativeAcid-catalyzed cleavage
1M NaOH, RT, 24hMercaptoacetic acid analogBase-mediated ring-opening

Kinetic data :

  • Acidic hydrolysis follows first-order kinetics with k=3.2×104s1k = 3.2 \times 10^{-4} \, \text{s}^{-1} at 80°C .

  • Ring-opening in basic media generates reactive thiol intermediates for further functionalization.

Comparative Reaction Analysis

Reaction TypeRate Constant (s⁻¹)Activation Energy (kJ/mol)Thermodynamic Favorability
Oxidation (→Sulfone)1.8×1031.8 \times 10^{-3}58.2ΔG = -34.1 kJ/mol
Hydrogenation4.2×1044.2 \times 10^{-4}72.8ΔG = -12.7 kJ/mol
NAS (-OCH₃→-NH₂)6.9×1056.9 \times 10^{-5}105.4ΔG = +8.3 kJ/mol

Mechanistic Insights

  • Electrophilic centers : The C5 benzylidene carbon (δ+ = 0.32 e) and S atom (Mulliken charge = -0.18 e) drive reactivity.

  • Aromatic interactions : π-Stacking between the methoxyphenyl group and catalysts influences hydrogenation stereochemistry.

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing transition states .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with precise control over reaction pathways enabling tailored modifications for pharmaceutical and materials science applications. Experimental validation of these pathways is strongly recommended for process optimization.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its distinct structural features facilitate the exploration of new chemical reactions and the development of innovative synthetic methodologies. Researchers often utilize such compounds to create derivatives with enhanced properties or novel functionalities.

Biology

Biologically, (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has demonstrated antimicrobial activity against various bacterial and fungal strains. Its ability to interact with microbial enzymes disrupts metabolic processes, making it a candidate for further investigation as an antimicrobial agent. Additionally, its structural characteristics allow it to target specific biological pathways.

Medicine

In medical research, this compound is being studied for its anticancer properties . Preliminary findings suggest that it can induce apoptosis in cancer cells by modulating specific signaling pathways. Furthermore, its anti-inflammatory effects position it as a potential treatment for inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines contributes to its therapeutic potential.

Industry

Industrially, (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can be utilized in developing new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in synthesizing various bioactive compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves multiple molecular targets and pathways:

  • Enzyme Inhibition: : The compound can inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects.

  • Apoptosis Induction: : In cancer cells, it can activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Anti-inflammatory Action: : The compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 3 and 5 of the thiazolidinone core. Below is a comparative analysis:

Compound Name Position 3 Substituent Position 5 Substituent Key Features Biological Activity
(5Z)-3-(3-Methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one (Target) 3-Methoxyphenyl 4-Octyloxybenzylidene Long alkoxy chain enhances lipophilicity; Z-configuration confirmed by NMR Potential anticancer/antimicrobial (inferred)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene Methyl group enhances steric bulk; crystallographically characterized Antifungal, antibacterial
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate None (unsubstituted) 2-Hydroxybenzylidene Hydroxy group enables hydrogen bonding; methanol solvate improves solubility Antibacterial
(5Z)-5-(3-Fluorobenzylidene)-2-((phenyl)amino)thiazol-4(5H)-one Phenylamino 3-Fluorobenzylidene Fluorine atom introduces electron-withdrawing effects Anticancer (IC₅₀: 8.2 µM against MCF-7 cells)
(5Z)-3-(2-Hydroxyethyl)-5-(pyrazin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxyethyl Pyrazinylmethylene Hydrophilic side chain; pyrazine ring enables π-π stacking Photosynthesis inhibition

Anticancer Potential

  • Fluorinated analogs (e.g., compound 5b in ) exhibit IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cells, attributed to apoptosis induction via caspase-3 activation .
  • The target compound’s octyloxy chain may enhance tumor penetration, though specific cytotoxicity data are pending .

Antimicrobial Activity

  • Methoxy- and hydroxy-substituted derivatives (e.g., ) inhibit Staphylococcus aureus (MIC: 4–16 µg/mL) and Candida albicans (MIC: 8–32 µg/mL) via disruption of membrane integrity .

Enzyme Inhibition

  • Rhodanine derivatives with morpholine/piperazine substituents (e.g., ) inhibit protein kinase DYRK1A (IC₅₀: 0.5–2 µM), critical for neurodegenerative disease research .

Biological Activity

(5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound features a thiazolidine ring structure with a thioxo group and aromatic substituents (methoxy and octyloxy groups), which may enhance its lipophilicity and influence its biological interactions. The presence of these substituents suggests potential for various therapeutic applications, particularly in drug development.

Component Description
Core Structure Thiazolidinone
Substituents 3-Methoxyphenyl, 4-Octyloxybenzylidene
Functional Groups Thioxo group

1. Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one showed inhibition against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The specific mechanisms often involve apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

Thiazolidinone derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that related compounds demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis.

3. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in cells. Research has shown that thiazolidinone derivatives can scavenge free radicals effectively. For example, compounds tested in DPPH assays exhibited significant antioxidant activity with IC50 values indicating strong scavenging potential .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by the nature of their substituents. The methoxy and octyloxy groups in (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one enhance lipophilicity, which may improve membrane permeability and bioavailability .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazolidinone derivatives:

  • El-Kashef et al. (2020) : This study synthesized a series of TZD derivatives with various substituents and tested them against breast cancer cell lines. The results indicated significant anticancer activity with some compounds achieving over 70% inhibition in cell viability .
  • Sava et al. (2021) : Investigated the antioxidant properties of thiazolidinones using DPPH radical scavenging methods, revealing that certain derivatives had IC50 values lower than standard antioxidants like vitamin C .

Q & A

Q. Table 1: Comparative Synthesis Conditions

PrecursorSolvent SystemReaction TimeYield (%)Reference
3-AllylrhodanineTHF8–12 h60–75
Thiosemicarbazide + AldehydeDMF/AcOH2 h70–85

Advanced: How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

Answer:
The Z-configuration is confirmed via:

  • X-ray crystallography : Single-crystal analysis reveals bond angles and spatial arrangement (e.g., C8–C9 bond torsion angles < 180°) .
  • NMR spectroscopy : Distinct coupling patterns in 1^1H NMR (e.g., deshielded benzylidene protons at δ 7.5–8.0 ppm) .
  • Computational modeling : DFT calculations to compare experimental and theoretical geometries .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1^1H/13^{13}C NMR : Assign methoxy (δ 3.8–4.0 ppm), thioxo (C=S, δ 190–200 ppm), and benzylidene protons (δ 7.2–8.5 ppm) .
  • IR spectroscopy : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C=S) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 468.15) .

Advanced: What strategies resolve contradictions in reported bioactivity data for thiazolidinone derivatives?

Answer:

  • Structural benchmarking : Compare substituent effects (e.g., electron-withdrawing groups on benzylidene enhance antimicrobial activity) .
  • Dose-response studies : Validate IC50_{50} values across multiple cell lines to rule out assay-specific artifacts.
  • Molecular docking : Identify binding interactions with targets like hemoglobin subunits () or oxidative stress enzymes .

Q. Table 2: Bioactivity Trends in Analogues

SubstituentActivity (IC50_{50}, μM)TargetReference
3,5-Dichlorophenyl12.3 ± 1.2Hemoglobin
4-Hydroxy-3-iodophenyl8.9 ± 0.8ROS pathways

Basic: What purification methods are optimal for this compound?

Answer:

  • Column chromatography : Use silica gel with hexane:ethyl acetate (gradient elution) to separate polar byproducts .
  • Recrystallization : DMF-ethanol (1:1) yields high-purity crystals (>95%) .

Advanced: How can analogs be designed to enhance bioactivity?

Answer:

  • Substituent modification : Introduce electron-deficient groups (e.g., nitro, halogen) on the benzylidene ring to improve enzyme inhibition .
  • Chain length optimization : Vary the octyloxy group (C8) to balance lipophilicity and solubility (logP ~4.5) .
  • Stereochemical control : Use chiral catalysts to synthesize enantiopure derivatives for targeted activity .

Basic: What are critical solubility and stability considerations?

Answer:

  • Solubility : Low aqueous solubility (logP ~5.2); use DMSO or PEG-400 for in vitro assays .
  • Stability : Degrades under UV light; store in amber vials at –20°C .

Advanced: What mechanistic insights explain thiazolidinone formation?

Answer:
The reaction proceeds via:

Schiff base formation : Condensation of aldehyde and rhodanine amine.

Cyclization : Acid/base-mediated ring closure to form the thiazolidinone core.

Tautomerization : Stabilization of the Z-isomer via intramolecular H-bonding () .

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